Pentanedioyl diazide
Description
Contextualization within Acyl Azide (B81097) Chemistry
Acyl azides (R-CO-N3) are a class of energy-rich and synthetically versatile organic compounds. raco.cat They are derivatives of carboxylic acids where the hydroxyl group is replaced by an azide group. numberanalytics.com This functional group is a cornerstone of several critical transformations in organic chemistry, most notably the Curtius rearrangement. nih.govtaylorandfrancis.com The chemistry of acyl azides is characterized by the high reactivity of the azide moiety, which can readily lose a molecule of dinitrogen gas (N2) upon thermal or photochemical induction to generate a highly reactive isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com
Pentanedioyl diazide is a specific type of acyl azide known as a diacyl diazide, derived from the dicarboxylic acid, pentanedioic acid (glutaric acid). raco.catthieme-connect.com Its bifunctionality allows it to act as a linchpin in the synthesis of symmetrical molecules, such as α,ω-diamines and diisocyanates, which are fundamental building blocks for polymers and other complex structures. rsc.org The reactions of acyl azides are generally tolerant of a wide variety of other functional groups within the molecule, making them particularly useful in the synthesis of complex natural products and pharmaceuticals. nih.govwikipedia.org
| Type of Acyl Azide | General Formula | Key Feature | Primary Application |
|---|---|---|---|
| Monoacyl Azide | R-CON3 | Contains one acyl azide group. | Synthesis of primary amines, ureas, and carbamates. nih.govthieme-connect.com |
| Diacyl Azide | N3OC-(CH2)n-CON3 | Contains two acyl azide groups. This compound is an example where n=3. | Synthesis of diamines, diisocyanates, and polymers like polyamides. raco.catrsc.org |
| Aromatic Acyl Azide | Ar-CON3 | The R group is an aromatic ring. | Synthesis of anilines and other aromatic nitrogen-containing compounds. masterorganicchemistry.com |
| Aliphatic Acyl Azide | Alkyl-CON3 | The R group is a saturated or unsaturated aliphatic chain. | Synthesis of alkyl amines and related derivatives. nih.gov |
Historical Development of Acyl Azide Reactivity and Derivatives
The chemistry of acyl azides is intrinsically linked to the work of German chemist Julius Wilhelm Theodor Curtius. In 1885, Curtius discovered that the thermal decomposition of an acyl azide resulted in the formation of an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org This reaction, now known as the Curtius rearrangement, became a foundational method for converting carboxylic acids into primary amines, carbamates, and ureas. taylorandfrancis.comwikipedia.org
Historically, acyl azides were prepared through two main routes: the reaction of an acid chloride with an azide salt like sodium azide, or the treatment of an acylhydrazine with nitrous acid. wikipedia.orgwikipedia.org While effective, these methods sometimes required harsh conditions or the use of less stable precursors. nih.gov Over the decades, significant research has focused on developing milder and more direct methods for synthesizing acyl azides. One notable advancement is the use of diphenylphosphoryl azide (DPPA), which allows for the direct, one-pot conversion of a carboxylic acid into its corresponding acyl azide and subsequent rearrangement products, avoiding the isolation of the potentially explosive azide intermediate. wikipedia.orgnih.gov
The understanding of the Curtius rearrangement mechanism has also evolved. It was initially proposed to be a two-step process involving the formation of a reactive acyl nitrene intermediate. nih.govnih.gov However, subsequent research and thermodynamic calculations have provided strong evidence for a concerted mechanism, where the migration of the R-group occurs simultaneously with the expulsion of nitrogen gas, with complete retention of the migrating group's stereochemistry. nih.govwikipedia.org
| Year | Development | Significance |
|---|---|---|
| 1885 | Theodor Curtius discovers the thermal decomposition of acyl azides to isocyanates. nih.govwikipedia.org | Established the Curtius rearrangement as a key reaction for amine synthesis. nih.gov |
| 1894 | Curtius publishes a detailed paper on the hydrazides and azides of organic acids. wikipedia.org | Elucidated the synthesis of acyl azides from acylhydrazides. wikipedia.org |
| Early 20th Century | Widespread use of the acid chloride/sodium azide method for acyl azide synthesis. wikipedia.orgwikipedia.org | Provided a common and accessible route to acyl azides from readily available starting materials. wikipedia.org |
| 1972 | Development of diphenylphosphoryl azide (DPPA) for one-pot Curtius rearrangements. nih.govnrochemistry.com | Offered a milder and safer alternative, avoiding the isolation of potentially hazardous acyl azides. nih.gov |
| Late 20th/Early 21st Century | Emergence of new catalytic and "green" protocols for acyl azide synthesis. raco.catorganic-chemistry.org | Improved the efficiency, safety, and environmental impact of reactions involving acyl azides. raco.cat |
Significance of Dicarboxylic Acid Derivatives in Contemporary Organic Chemistry
Dicarboxylic acids and their derivatives are of immense importance in modern organic chemistry, primarily serving as essential monomers in the synthesis of condensation polymers. numberanalytics.comlibretexts.org The presence of two carboxylic functional groups allows them to react with difunctional molecules like diols or diamines to form long polymer chains. For instance, the reaction between a dicarboxylic acid and a diol yields a polyester, while the reaction with a diamine produces a polyamide (nylon). libretexts.org These polymers have widespread applications in textiles, packaging, and engineering materials. libretexts.orgbeilstein-journals.org
Beyond polymerization, dicarboxylic acid derivatives are used in the synthesis of various valuable compounds. They can be converted into cyclic anhydrides or ketones, depending on the length of the carbon chain separating the two carboxyl groups. tutorsglobe.com Furthermore, they are precursors to α,ω-diamines, which are not only polymer building blocks but also important components in pharmaceuticals and agrochemicals. rsc.org The structure of the dicarboxylic acid, including chain length and rigidity, directly influences the physical properties of the resulting materials, such as the flexibility and glass transition temperature of polymers. mdpi.com
This compound, as a derivative of pentanedioic acid (glutaric acid), fits directly into this context. Its transformation via the Curtius rearrangement provides a pathway to 1,3-diaminopropane (B46017) (after hydrolysis of the intermediate diisocyanate), a molecule with applications in the synthesis of pharmaceuticals and as a building block in coordination chemistry. The bifunctional nature inherited from the dicarboxylic acid makes this compound a strategic tool for introducing a five-carbon diamine unit into a target molecule. rsc.orgacs.org
| Dicarboxylic Acid | Derivative Example | Application Area |
|---|---|---|
| Adipic Acid | Adipoyl chloride | Synthesis of Nylon 6,6 (a polyamide) with 1,6-hexanediamine. libretexts.org |
| Sebacic Acid | Diethyl sebacate | Used in the production of polyesters and as a plasticizer. beilstein-journals.orgmdpi.com |
| Phthalic Acid | Phthalate esters | Widely used as plasticizers to increase the flexibility of PVC. mdpi.com |
| Pentanedioic Acid (Glutaric Acid) | This compound | Precursor to 1,3-diaminopropane and diisocyanates for specialized polymers and organic synthesis. acs.orggoogle.com |
Structure
3D Structure
Properties
CAS No. |
64624-44-8 |
|---|---|
Molecular Formula |
C5H6N6O2 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
pentanedioyl diazide |
InChI |
InChI=1S/C5H6N6O2/c6-10-8-4(12)2-1-3-5(13)9-11-7/h1-3H2 |
InChI Key |
IXFJYXRKWPVUKW-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)N=[N+]=[N-])CC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pentanedioyl Diazide
Direct Synthesis Approaches from Dicarboxylic Acids
The direct conversion of pentanedioic acid (glutaric acid) or its derivatives to pentanedioyl diazide is a common strategy. Several methods have been developed to achieve this transformation efficiently.
Utilizing Acid Chlorides and Sodium Azide (B81097)
A well-established method for preparing acyl azides is the reaction of an acyl chloride with an azide salt, most commonly sodium azide. colab.wsmdpi.com In this two-step approach, pentanedioic acid is first converted to its more reactive derivative, pentanedioyl dichloride (glutaryl chloride). wikipedia.orgnih.gov This is typically achieved using a chlorinating agent such as thionyl chloride or oxalyl chloride.
The resulting pentanedioyl dichloride is then reacted with sodium azide to yield this compound. colab.ws This substitution reaction often proceeds readily. The choice of solvent is crucial for the success of this reaction, with acetone (B3395972) or a mixture of acetone and water being commonly employed. mdpi.com The reaction of geminal dihalides with sodium azide is considered one of the simplest and most reliable methods for synthesizing geminal diazides. mdpi.com
| Starting Material | Reagent | Product | Key Features |
|---|---|---|---|
| Pentanedioyl dichloride | Sodium azide | This compound | Reliable and straightforward substitution reaction. mdpi.com |
From Acyl Hydrazides with Nitrous Acid
Another classic route to acyl azides involves the diazotization of acyl hydrazides with nitrous acid. dss.go.th In this method, pentanedioic acid is first converted to pentanedioyl dihydrazide (glutaryl dihydrazide). This is typically done by reacting the dicarboxylic acid or its ester with hydrazine (B178648) hydrate. researchgate.net
The subsequent reaction of the dihydrazide with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, yields this compound. The reaction mechanism is thought to involve the nitrosation of the unsubstituted amino group of the hydrazide. dss.go.th While this method is effective for aryl azides, its utility for alkyl azides can be limited, with yields varying from poor to satisfactory. dss.go.th
| Starting Material | Reagent | Product | Key Features |
|---|---|---|---|
| Pentanedioyl dihydrazide | Nitrous acid (e.g., from NaNO2/acid) | This compound | Classic method involving diazotization. dss.go.th |
Carboxylic Acid Activation with Diphenylphosphoryl Azide (DPPA) and Analogues
Modern synthetic methods often employ activating agents to facilitate the direct conversion of carboxylic acids to acyl azides, bypassing the need to first form an acid chloride or hydrazide. Diphenylphosphoryl azide (DPPA) is a widely used reagent for this purpose. nih.govwikipedia.org It serves as a versatile azide donor for the synthesis of acyl azides from carboxylic acids, which can then be used in reactions like the Curtius rearrangement. chemicalbook.comresearchgate.net
The reaction of a carboxylic acid with DPPA in the presence of a base, such as triethylamine, is believed to proceed through a mixed anhydride (B1165640) intermediate. wikipedia.org This intermediate then undergoes nucleophilic attack by the azide ion to form the acyl azide. DPPA is particularly valuable for substrates that may not be suitable for other methods, such as the Schmidt reaction. wikipedia.org
| Starting Material | Reagent | Base | Product | Key Features |
|---|---|---|---|---|
| Pentanedioic acid | Diphenylphosphoryl azide (DPPA) | Triethylamine | This compound | Direct conversion of carboxylic acid to acyl azide. wikipedia.org |
One-Pot Protocols for Diazide Formation
To improve efficiency and safety, one-pot procedures for the synthesis of diazides have been developed. nih.govorganic-chemistry.orgnih.gov These protocols combine multiple reaction steps into a single operation without isolating the intermediates. For instance, the activation of a dicarboxylic acid and the subsequent azidation can be performed in the same reaction vessel.
One-pot syntheses can be particularly advantageous when dealing with potentially hazardous intermediates like acyl azides, as it minimizes their handling and isolation. researchgate.net Flow chemistry techniques have also been applied to the synthesis of acyl azides, offering a safe and efficient way to handle these high-energy intermediates. researchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of safer solvents, reducing waste, and improving energy efficiency.
Solvent-Free and Aqueous Medium Reactions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has explored the use of water as a reaction medium or conducting reactions under solvent-free conditions. rsc.org For example, the synthesis of geminal diazides has been reported in a mixture of acetone and water. mdpi.com The use of water as a solvent is highly desirable due to its low cost, non-flammability, and environmental friendliness. rsc.org
Solvent-free reactions, often facilitated by microwave irradiation, can also offer significant advantages, including shorter reaction times and cleaner reaction profiles. researchgate.net While specific examples for this compound are not extensively detailed in the provided context, the general trend in organic synthesis is moving towards these greener alternatives.
Microwave-Assisted and Sonochemical Syntheses
Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. researchgate.netrsc.org The application of microwave irradiation can accelerate the formation of acyl azides from their corresponding acyl chlorides or carboxylic acids. For the synthesis of this compound, employing a microwave reactor could allow for precise temperature control, minimizing the risk of thermal decomposition of the energetic diazide product. researchgate.net For instance, protocols developed for the rapid synthesis of other nitrogen-containing heterocycles and building blocks under microwave conditions demonstrate the potential for high efficiency and scalability. rsc.orgmdpi.comnih.gov
Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for synthesis. Acoustic cavitation, the formation and collapse of small bubbles in a liquid, generates localized hot spots with high temperatures and pressures. tandfonline.com This can enhance mass transfer and accelerate reaction rates. In the context of this compound synthesis, sonication could facilitate the reaction of glutaroyl chloride or a derivative with an azide source, potentially at lower bulk temperatures, which is advantageous for handling thermally sensitive compounds. tandfonline.comacs.org
Table 1: Comparison of Conventional and Advanced Energy Sources for Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAS) | Sonochemical Synthesis |
|---|---|---|---|
| Heating Mechanism | Conduction and convection | Direct dielectric heating | Acoustic cavitation |
| Reaction Time | Hours to days | Minutes to hours | Minutes to hours |
| Temperature Control | Bulk temperature control | Precise, rapid control | Localized hot spots, bulk temperature can be kept low |
| Potential Advantages | Well-established | Increased reaction rates, higher yields, cleaner products | Enhanced mass transfer, can initiate or accelerate reactions |
| Applicability to this compound | Standard method, potential for decomposition | Faster, potentially safer synthesis | Potential for improved efficiency at lower bulk temperatures |
Catalytic Approaches (e.g., Zinc Triflate, Ruthenium Complexes)
Catalytic methods offer the advantage of proceeding under milder conditions and with greater selectivity.
Zinc Triflate (Zn(OTf)₂) has been identified as an effective and mild Lewis acid catalyst for various organic transformations, including the Curtius rearrangement, which proceeds via an acyl azide intermediate. organic-chemistry.orgdergipark.org.tr In a one-pot synthesis of carbamates from carboxylic acids, zinc triflate catalyzes the rearrangement of the in situ-formed acyl azide. organic-chemistry.orgsci-hub.seorgsyn.org This suggests its potential utility in the synthesis of this compound by activating the dicarboxylic acid precursor towards nucleophilic attack by an azide source. The use of a catalyst like zinc triflate could lower the energy barrier for the reaction, allowing it to proceed under gentler conditions. dergipark.org.tr
Ruthenium Complexes are highly versatile catalysts in organic synthesis. While extensively used for azide-alkyne cycloadditions (RuAAC) to form triazoles, their reactivity extends to other transformations involving nitrogen-containing functional groups. organic-chemistry.orgacs.orgorganic-chemistry.orgchalmers.se For example, ruthenium pincer complexes have been used to catalyze the synthesis of ureas directly from methanol (B129727) and amines, demonstrating their ability to facilitate C-N bond formation. organic-chemistry.org Ruthenium complexes have also been employed in the synthesis of acyl hydrazides. researchgate.net The development of a ruthenium-catalyzed process for the direct conversion of dicarboxylic acids or their derivatives to dicarboxylic acyl azides remains an area of research interest, potentially offering a novel, efficient synthetic route.
Table 2: Catalytic Systems for Acyl Azide Related Syntheses
| Catalyst System | Precursor | Intermediate/Product | Key Advantages | Reference |
|---|---|---|---|---|
| Zinc Triflate / NaN₃ / (Boc)₂O | Carboxylic Acid | Acyl Azide / Isocyanate / Boc-protected Amine | Mild, one-pot procedure, high yields. | organic-chemistry.orgsci-hub.se |
| [Cp*RuCl] complexes | Azides and Alkynes | 1,5-disubstituted 1,2,3-triazoles | High regioselectivity for the 1,5-isomer. | organic-chemistry.orgorganic-chemistry.org |
Atom Economy and Waste Minimization in Dicarboxylic Acyl Azide Production
The principles of green chemistry, particularly atom economy and waste minimization, are crucial in the production of energetic materials like this compound. um-palembang.ac.id The goal is to design synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, reducing the generation of waste. um-palembang.ac.idnumberanalytics.com
Traditional methods for synthesizing acyl azides often involve converting a carboxylic acid to a more reactive species like an acyl chloride. raco.cat This introduces an extra step and generates stoichiometric byproducts (e.g., HCl, SO₂). Direct conversion methods are therefore more atom-economical. The Curtius rearrangement itself is highly atom-economical, as the only byproduct is nitrogen gas. numberanalytics.comnumberanalytics.comyoutube.comwikipedia.org
Strategies for waste minimization in the production of this compound include:
Catalytic Routes: Using catalysts instead of stoichiometric reagents reduces waste. um-palembang.ac.id
One-Pot Syntheses: Combining multiple synthetic steps into a single procedure, like the direct conversion of a dicarboxylic acid to a diisocyanate via a diazide intermediate, eliminates the need for isolating intermediates and reduces solvent usage and waste. organic-chemistry.org
Solvent Selection: Choosing greener solvents or developing solvent-free conditions, for example using ball-milling, can significantly reduce the environmental impact. acs.orgacs.org
Reagent Choice: Using reagents that are inherently less hazardous and produce benign byproducts is preferred. For instance, some modern azidating agents are designed to be safer alternatives to traditional ones.
The E-factor (Environmental Factor), which is the mass ratio of waste to the desired product, is a useful metric for evaluating the environmental footprint of a process. Striving for a low E-factor in this compound synthesis is a key goal for sustainable production. acs.org
Advanced Precursor Strategies
Innovations in the choice and conversion of precursor molecules can lead to more efficient and direct syntheses of this compound.
Aldehyde to Acyl Azide Conversion
A significant advancement in acyl azide synthesis is the direct conversion of aldehydes. raco.cat This approach bypasses the carboxylic acid intermediate, potentially shortening the synthetic sequence. The reaction can be achieved through radical azidonation, where an aldehyde C-H bond is directly converted to a C-N₃ bond. acs.orgresearchgate.netorganic-chemistry.org For instance, the treatment of aldehydes with iodine azide (IN₃), generated in situ, can produce acyl azides in good yields at room temperature. acs.orgorganic-chemistry.org
Applying this to this compound would involve starting from glutaraldehyde. google.comwikipedia.org The reaction would convert both aldehyde functional groups to acyl azide groups.
RCHO + IN₃ → RCON₃ + HI
This method is conceptually different from classical routes and represents a more direct pathway from a readily available dialdehyde (B1249045) precursor. acs.org
Table 3: Reagents for Direct Aldehyde to Acyl Azide Conversion
| Reagent System | Aldehyde Type | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Iodine Azide (IN₃) | Aliphatic and Aromatic | MeCN, 0-25 °C | Radical mechanism, quantitative conversion. | acs.orgorganic-chemistry.org |
| t-BuOCl / NaN₃ | Aliphatic and Aromatic | Mild conditions | Good yields for various aldehydes. | raco.cat |
| Iodobenzene dichloride / NaN₃ | Aliphatic and Aromatic | MeCN, under N₂ | Very good yields. | organic-chemistry.org |
| Chromium trioxide / TMSN₃ | Aliphatic and Aromatic | DCM, room temp. | One-pot reaction, excellent yields, uses toxic oxidant. | rsc.org |
Mixed Anhydride Methods
The mixed anhydride method is a classical yet effective strategy for activating carboxylic acids towards nucleophilic substitution with azide ions. raco.catrsc.org This method involves reacting the carboxylic acid with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base to form a mixed carbonic-carboxylic anhydride. raco.cattaylorandfrancis.com This activated intermediate is then treated with an azide source, like sodium azide, to yield the acyl azide. raco.catcdnsciencepub.com
This approach is often favored in peptide synthesis because it can be performed under conditions that minimize racemization. rsc.orgtcichemicals.com For the synthesis of this compound, glutaric acid would be treated with two equivalents of a chloroformate and a base, followed by reaction with sodium azide. This procedure is a reliable alternative to the acyl chloride route and can be advantageous when the diacyl chloride is unstable or difficult to prepare. cdnsciencepub.comresearchgate.net
Mechanistic Insights into Pentanedioyl Diazide Transformations
Curtius Rearrangement Pathway
The Curtius rearrangement is a cornerstone of pentanedioyl diazide chemistry, providing a reliable method for the synthesis of isocyanates, which are valuable intermediates in organic synthesis. nih.govallen.inwikipedia.org This rearrangement can be initiated either thermally or photochemically.
Thermal Decomposition to Diisocyanates
When subjected to heat, this compound undergoes a Curtius rearrangement, decomposing to form a diisocyanate and releasing nitrogen gas. allen.inwikipedia.org This process is believed to be a concerted mechanism where the alkyl group migrates to the nitrogen atom simultaneously with the expulsion of a nitrogen molecule. wikipedia.org This concerted nature explains the retention of stereochemistry observed in the migrating group. nih.govwikipedia.org
The resulting isocyanate is a versatile intermediate that can react with various nucleophiles. allen.inorganic-chemistry.org For instance, reaction with water leads to the formation of an unstable carbamic acid, which then decarboxylates to yield a primary amine. organic-chemistry.org Alcohols react with the isocyanate to form carbamates, and amines react to produce ureas. allen.inorganic-chemistry.org The general transformation is depicted below:
N₃OC-(CH₂)₃-CON₃ → OCN-(CH₂)₃-NCO + 2N₂
The decomposition temperature can be significantly lowered by the use of catalysts such as boron trifluoride or boron trichloride, which also enhances the yield of the diisocyanate. wikipedia.org
Photochemical Rearrangements and Nitrene Intermediates
The Curtius rearrangement of this compound can also be induced by ultraviolet (UV) light. rsc.org Photochemical decomposition often proceeds through a stepwise mechanism involving the formation of a highly reactive nitrene intermediate. rsc.orgegyankosh.ac.in Upon photoirradiation, the azide (B81097) group absorbs light and eliminates a molecule of nitrogen, generating a singlet acyl nitrene. rsc.orgnih.gov
This singlet nitrene is a short-lived species that can undergo several transformations. egyankosh.ac.innih.gov It can rearrange to the corresponding isocyanate, which is often the major pathway. rsc.org Alternatively, it can undergo intersystem crossing to a more stable triplet state. nih.gov The nitrene intermediate can also participate in other reactions, such as C-H insertion, although this is less common for acyl nitrenes. researchgate.net
Recent studies have utilized advanced techniques to investigate these photochemical processes. For example, the photolysis of a diazide precursor on a metal surface has been shown to generate and stabilize a dinitrene, which was visualized using scanning probe microscopy. nih.gov
Computational and Spectroscopic Elucidation of Reaction Mechanisms
Computational and spectroscopic methods have been invaluable in elucidating the intricate details of the Curtius rearrangement. researchgate.net Density Functional Theory (DFT) calculations have supported the concerted mechanism for the thermal rearrangement, indicating a lower energy barrier for the simultaneous migration and nitrogen loss compared to the stepwise formation of a discrete nitrene intermediate. wikipedia.org
For the photochemical pathway, time-dependent DFT and multireference methods like MS-CASPT2//CASSCF have been employed to map the excited-state potential energy surfaces. rsc.org These studies have shown that upon photoexcitation, the molecule relaxes to a singlet excited state from which nitrogen elimination occurs, leading to the formation of the singlet nitrene intermediate. rsc.org Conical intersections between the excited and ground state potential energy surfaces play a crucial role in the subsequent decay of the nitrene to form either the isocyanate or regenerate the ground state nitrene. rsc.org
Spectroscopic techniques such as flash photolysis have been used to directly observe the transient nitrene intermediates and measure their lifetimes, which are typically in the microsecond range. egyankosh.ac.in Infrared (IR) spectroscopy is useful for monitoring the disappearance of the characteristic azide stretching frequency and the appearance of the isocyanate band. researchgate.net Nuclear Magnetic Resonance (NMR) and mass spectrometry are used to characterize the final products of the rearrangement. google.comresearchgate.net
Intramolecular Cyclization Pathways
Under certain conditions, this compound and its derivatives can undergo intramolecular cyclization reactions. For example, derivatives of diamines, which can be formed from this compound, can undergo visible light-induced intramolecular cyclization to form substituted tetrahydroimidazoles. rsc.org Anodic olefin coupling reactions have also been utilized to synthesize cyclic amines from related acyclic precursors, suggesting a potential pathway for cyclization of derivatives of this compound. nih.gov
The propensity for cyclization is influenced by the length of the linker between the reactive groups. Studies on diacyl dichlorides have shown that the linker length is critical in determining whether intramolecular cyclization or intermolecular reactions occur. researchgate.net These findings suggest that the five-carbon chain of this compound could be amenable to certain intramolecular cyclization reactions under appropriate conditions.
Nucleophilic Attack and Subsequent Reactions
The azide groups in this compound are susceptible to nucleophilic attack, although this is less common than the Curtius rearrangement. More significantly, the diisocyanate intermediate formed from the rearrangement readily reacts with a wide array of nucleophiles. allen.inorganic-chemistry.org
Formation of Diamines and Their Derivatives
A primary application of the Curtius rearrangement of this compound is the synthesis of 1,5-diaminopentane (cadaverine) and its derivatives. organic-chemistry.orgresearchgate.net The diisocyanate formed upon thermal decomposition can be hydrolyzed by reaction with water. organic-chemistry.org This reaction initially forms a bis-carbamic acid, which is unstable and spontaneously decarboxylates to yield the corresponding diamine. organic-chemistry.org
OCN-(CH₂)₃-NCO + 2H₂O → [HOOC-NH-(CH₂)₃-NH-COOH] → H₂N-(CH₂)₃-NH₂ + 2CO₂
This method is advantageous as it often produces primary amines with high purity, free from contamination by secondary or tertiary amines. nih.gov The diamines can be further derivatized by reaction with various electrophiles. For example, reaction with α-bromo acetyl chloride can be used to introduce bromoacetyl groups, which can then be displaced by other nucleophiles to create more complex structures. researchgate.net The synthesis of diamines from diisocyanates is a robust and widely used transformation in organic chemistry. google.com
| Transformation Pathway | Key Intermediates | Primary Products | Reaction Conditions |
| Curtius Rearrangement (Thermal) | Diisocyanate | 1,5-Pentamethylene diisocyanate | Heating, optional Lewis acid catalyst wikipedia.org |
| Curtius Rearrangement (Photochemical) | Acyl nitrene, Diisocyanate | 1,5-Pentamethylene diisocyanate | UV irradiation rsc.orgegyankosh.ac.in |
| Intramolecular Cyclization | (Derivative-dependent) | Cyclic amines/amides | Visible light, electrochemical methods rsc.orgnih.gov |
| Nucleophilic Reaction (of Diisocyanate) | Bis-carbamic acid | 1,5-Diaminopentane | Reaction with water organic-chemistry.org |
| Nucleophilic Reaction (of Diisocyanate) | Bis-carbamates | Diamine derivatives | Reaction with alcohols allen.inorganic-chemistry.org |
| Nucleophilic Reaction (of Diisocyanate) | Bis-ureas | Diamine derivatives | Reaction with amines allen.inorganic-chemistry.org |
| Table 1. Summary of this compound Transformations |
Carbamate (B1207046) and Urea (B33335) Derivative Formation
The transformation of this compound into carbamate and urea derivatives is a cornerstone of its synthetic utility, primarily proceeding through the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of the acyl azide functionalities, leading to the formation of a highly reactive diisocyanate intermediate. This intermediate is not typically isolated but is subjected to in-situ reactions with various nucleophiles to yield stable final products. organic-chemistry.orgorganic-chemistry.org
The fundamental mechanism begins with the loss of nitrogen gas (N₂) from each azide group to form an electron-deficient acyl nitrene. This is immediately followed by a 1,2-rearrangement where one of the alkyl groups attached to the carbonyl carbon migrates to the nitrogen atom. This concerted process of nitrogen elimination and alkyl migration results in the formation of pentane-1,5-diisocyanate.
Carbamate Formation: When the Curtius rearrangement of this compound is conducted in the presence of an alcohol or a diol, the isocyanate groups are readily attacked by the hydroxyl nucleophiles. This reaction, known as alcoholysis, leads to the formation of carbamate linkages. The use of diols as the nucleophile enables the synthesis of polyurethanes, which are polymers of significant industrial importance. rsc.org The reaction of the diisocyanate with a diol proceeds via polyaddition, where the repeating urethane (B1682113) linkages form the polymer backbone.
Urea Derivative Formation: Similarly, conducting the rearrangement in the presence of a primary or secondary amine, or a diamine, results in the formation of urea derivatives. organic-chemistry.orgnih.gov The highly nucleophilic amine attacks the electrophilic carbon of the isocyanate group, a reaction that is typically very fast and efficient. mdpi.comresearchgate.net When a diamine is used, this process leads to the formation of polyureas, another important class of polymers. mdpi.com The synthesis is often rapid, even at ambient temperatures. google.com
The versatility of this method allows for the synthesis of a wide range of derivatives, as the properties of the resulting polyurethanes or polyureas can be tailored by selecting different diols or diamines.
Table 1: Synthesis of Carbamate and Urea Derivatives from this compound via Curtius Rearrangement
| Reactant with this compound | Intermediate | Product Type | Functional Group Formed | Polymer Example |
| Diol (e.g., 1,4-Butanediol) | Pentane-1,5-diisocyanate | Carbamate | -NH-C(O)-O- | Polyurethane |
| Diamine (e.g., 1,6-Hexanediamine) | Pentane-1,5-diisocyanate | Urea | -NH-C(O)-NH- | Polyurea |
| Alcohol (e.g., Ethanol, 2 eq.) | Pentane-1,5-diisocyanate | Bis-carbamate | -NH-C(O)-O- | Diethyl pentane-1,5-dicarbamate |
| Amine (e.g., Propylamine, 2 eq.) | Pentane-1,5-diisocyanate | Bis-urea | -NH-C(O)-NH- | N,N'-Dipropyl-N,N'-(pentane-1,5-diyl)diurea |
Other Rearrangement Reactions (e.g., Schmidt-like Insertion)
The predominant rearrangement reaction that this compound undergoes is the Curtius rearrangement, as detailed in the previous section. nih.gov This transformation is a classic example of a reaction involving an acyl azide, which rearranges to an isocyanate. colab.ws
The Schmidt reaction is mechanistically related to the Curtius rearrangement. In a typical Schmidt reaction, a carboxylic acid is treated with hydrazoic acid (HN₃) in the presence of a strong acid catalyst to yield an amine, or a ketone is treated with hydrazoic acid to yield an amide. The reaction also proceeds through the migration of an alkyl or aryl group to an electron-deficient nitrogen atom. However, the Curtius rearrangement specifically starts from a pre-formed acyl azide, which then rearranges upon heating or irradiation without the need for an external acid catalyst to form the azide in situ. Therefore, the transformation of this compound to pentane-1,5-diisocyanate is accurately described as a Curtius rearrangement rather than a Schmidt-like insertion.
Beyond the formation of isocyanates, the reactivity of diazides can be influenced by reaction conditions and the presence of other reagents. For instance, certain complex diazido ketones have been shown to undergo controlled fragmentation when treated with primary amines, leading to the formation of amides. colab.ws This occurs through a nucleophilic attack on the carbonyl group, followed by cleavage of the molecule. While this demonstrates alternative reactivity pathways for azide-containing compounds, the primary and most synthetically valuable rearrangement for a simple aliphatic acyl diazide like this compound remains the Curtius rearrangement.
Table 2: Comparison of Curtius and Schmidt Reactions
| Feature | Curtius Rearrangement | Schmidt Reaction |
| Starting Material | Acyl Azide (R-C(O)N₃) | Carboxylic Acid + Hydrazoic Acid or Ketone + Hydrazoic Acid |
| Key Intermediate | Acyl nitrene, Isocyanate | Protonated azido-intermediate |
| Catalyst | Heat or UV light (often no catalyst needed) | Strong acid (e.g., H₂SO₄) |
| Product from R-COOH equivalent | Isocyanate (R-N=C=O) | Amine (R-NH₂) (after hydrolysis of isocyanate) |
| Application to this compound | Direct conversion to pentane-1,5-diisocyanate | Not directly applicable as the azide is pre-formed |
Advanced Applications in Chemical Synthesis
Building Block for Complex Molecular Architectures
The bifunctional nature of pentanedioyl diazide makes it a valuable building block for creating intricate molecular structures, particularly those containing nitrogen.
Organic azides are crucial for synthesizing nitrogen-containing heterocycles like tetrazoles and oxadiazoles. colab.ws The [3+2] cycloaddition reaction between nitriles and azides is a common and efficient method for forming the tetrazole ring. ajgreenchem.comgatech.edu This reaction can be facilitated by various catalysts to proceed under mild conditions. ajgreenchem.comjsynthchem.com Similarly, oxadiazole derivatives can be synthesized through reactions involving acyl azides, which can be formed from compounds like this compound. rasayanjournal.co.inscielo.org.mx The synthesis of 1,3,4-oxadiazoles, for instance, can be achieved through the reaction of bis-tetrazoles with acid chlorides. scielo.org.mx These heterocyclic compounds are significant in medicinal chemistry and materials science. colab.wsfrontiersin.org
The Ugi-azide reaction is a key method for producing 1,5-disubstituted tetrazoles. sciforum.net This multicomponent reaction involves an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (often generated in situ from a safer source like trimethylsilyl (B98337) azide). sciforum.net The resulting tetrazoles can serve as platforms for further chemical modifications. sciforum.net
Table 1: Synthesis of Nitrogen-Containing Heterocycles
| Heterocycle | Synthetic Method | Key Reagents |
|---|---|---|
| Tetrazoles | [3+2] Cycloaddition | Nitriles, Sodium Azide (B81097) ajgreenchem.comgatech.edu |
| 1,5-Disubstituted Tetrazoles | Ugi-Azide Reaction | Aldehyde/Ketone, Amine, Isocyanide, Hydrazoic Acid sciforum.net |
| 1,3,4-Oxadiazoles | Huisgen Reaction | Bis-tetrazoles, Acid Chlorides scielo.org.mx |
| 1,3,4-Oxadiazoles | Oxidative Ugi/aza-Wittig | Tertiary amines, (N-isocyanimine)triphenylphosphorane, Carboxylic acids mdpi.com |
This compound and similar diazide compounds are employed in the synthesis of polymeric precursors and monomers. nih.govkpi.ua These precursors can then be converted into high-performance polymers like aramids. kpi.ua The azide groups can participate in various polymerization reactions, such as click chemistry, to form novel polymers. nih.govmdpi.com For instance, diazide monomers can be reacted with dialkyne building blocks in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create polytriazoles. nih.govmdpi.com This method allows for the synthesis of polymers with specific sequences and functionalities. nih.gov
The synthesis of azide-terminated polymers is a significant area of research, with methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being used to create polymers with azide groups at their chain ends. nih.gov These azide-functionalized polymers are then ready for further modification through click chemistry. nih.gov
While direct examples of this compound in the total synthesis of complex natural products are not extensively documented in the provided search results, the functionalities it provides are crucial in synthetic strategies. The azide group is a versatile functional group in organic synthesis, and its incorporation into molecules is a key step in many synthetic pathways. The development of concise total syntheses of complex molecules often relies on strategic reactions like cycloadditions and cyclizations, where azide-containing building blocks can play a role. nih.gov
Functional Materials Development
The reactivity of the azide groups in this compound makes it a valuable component in the development of functional materials, particularly in polymer science.
Organic azides, especially those with multiple azide functions like this compound, are effective cross-linking agents for polymers. nih.gov This cross-linking process, which can be initiated by heat or light, generates highly reactive nitrene intermediates that form covalent bonds with polymer chains. nih.gov This modification alters the physical properties of the polymer, such as increasing its strength, thermal stability, and chemical resistance, while reducing its solubility. nih.govebeammachine.com
This cross-linking ability is utilized in various applications, including the development of thermosets and improving the efficiency of polymer-based devices like organic solar cells. nih.gov For example, bisazides have been used to cross-link polymer films, rendering them insoluble and allowing for the sequential deposition of additional layers from the same solvent. nih.gov
Table 2: Effects of Cross-linking on Polymer Properties
| Property | Effect of Cross-linking |
|---|---|
| Mechanical Strength | Increased ebeammachine.com |
| Thermal Stability | Improved ebeammachine.com |
| Chemical Resistance | Enhanced ebeammachine.com |
| Solubility | Reduced ebeammachine.com |
This compound can serve as a precursor for creating advanced polymeric materials with tailored properties. kpi.ua The diazide functionality allows for its incorporation into polymer backbones through reactions like CuAAC, leading to the formation of materials such as polytriazoles. mdpi.com These polymers can exhibit strong adhesive properties, particularly to metals like copper, due to the interaction between the triazole rings and the metal ions. mdpi.com
Furthermore, the use of diazides in polymerization allows for the creation of well-defined polymer architectures, including block copolymers and star polymers. researchgate.net The ability to precisely control the polymer structure is essential for developing materials for high-tech applications, such as drug delivery and nanotechnology. ulisboa.ptrsc.org The synthesis of energetic polymers like Glycidyl Azide Polymer (GAP) also highlights the role of azide-containing precursors in developing specialized materials. researchgate.net
Integration into Supramolecular Assemblies
This compound serves as a crucial component in the construction of supramolecular assemblies. These complex structures are formed through non-covalent interactions, and the diazide's ability to participate in reactions that form stable linkages is key to their formation. For instance, it can be used to create multivalent structures where multiple copies of a molecule are linked to a central scaffold. google.comgoogleapis.com This approach has been explored in the development of compstatin (B549462) analogs, where this compound is part of a polymeric backbone, creating multivalent compounds that can have enhanced biological activity. google.comgoogleapis.com The formation of strong hydrogen bonds is another feature that can be exploited in the creation of these assemblies. ulisboa.pt
Bioconjugation Strategies
Bioconjugation, the process of linking biomolecules with other molecules, is a field where this compound has found significant application. Its azide groups are particularly suited for "click chemistry," a set of powerful and reliable reactions for this purpose.
Click Chemistry Applications (e.g., CuAAC, SPAAC)
Click chemistry reactions are known for their high efficiency, specificity, and biocompatibility. rsc.org this compound is an ideal reagent for these reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). rsc.orgwikipedia.org
CuAAC: This reaction involves the joining of an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole ring. mdpi.commdpi.com It is a widely used method for modifying biomolecules and creating complex molecular architectures. researchgate.net
SPAAC: As a copper-free alternative, SPAAC is particularly valuable for applications in living systems where the toxicity of copper is a concern. mdpi.com This reaction utilizes a strained cyclooctyne (B158145) that reacts readily with an azide. wikipedia.orgnih.gov
These click chemistry reactions have been instrumental in various applications, including the development of antibody-drug conjugates (ADCs) and the labeling of biomolecules for imaging and tracking purposes. researchgate.netnih.gov
Site-Specific Modification of Biomolecules
Achieving site-specific modification of biomolecules is crucial for preserving their function and creating homogeneous products. bionordika.nonih.gov this compound, through its participation in click chemistry, enables the precise attachment of molecules to specific sites on proteins or other biomolecules. nih.govmdpi.com This can be achieved by introducing an alkyne group at a desired location on the biomolecule, which then serves as a handle for reaction with the diazide. ku.edu This strategy provides a high degree of control over the conjugation process, which is essential for the development of targeted therapeutics and diagnostics. nih.govmdpi.com
Linker Chemistries for Multivalent Systems
The bifunctional nature of this compound makes it an excellent linker for creating multivalent systems, where multiple copies of a ligand are attached to a central core. nih.gov This multivalency can significantly enhance the binding affinity and biological activity of the resulting conjugate. nih.gov The design of the linker itself is critical for the performance of these systems, influencing factors like stability and payload release. americanpharmaceuticalreview.comsymeres.com this compound can be incorporated into more complex linker structures, including those with cleavable elements that allow for the controlled release of a payload at a specific target. nih.gov
Contributions to Medicinal Chemistry Research
The principles of medicinal chemistry focus on the design and synthesis of new therapeutic agents. osu.edunih.gov this compound's reactivity and ability to form stable linkages make it a valuable tool in this field.
Synthesis of Amine and Urea-Containing Pharmacophores
This compound can be a precursor in the synthesis of important pharmacophores, which are the essential structural features of a drug responsible for its biological activity. Through reactions like the Curtius rearrangement, the azide groups can be converted to isocyanates. organic-chemistry.org These isocyanates are highly reactive intermediates that can readily react with amines to form urea (B33335) derivatives. organic-chemistry.orgbeilstein-journals.orgnih.gov Urea-containing compounds are a significant class of pharmacophores found in numerous drugs. nih.gov The ability to synthesize these structures efficiently is crucial for drug discovery and development programs. osu.eduyoutube.com
Design of Peptidomimetics and Neoglycopeptides
The development of novel therapeutic agents often involves modifying natural peptides to enhance their pharmacological properties. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved characteristics such as enhanced stability against enzymatic degradation and better bioavailability. nih.govwikipedia.org Neoglycopeptides are a class of peptidomimetics where a carbohydrate moiety is attached to a peptide scaffold, a strategy employed to influence properties like solubility, stability, and receptor binding. nih.gov The rational design of these complex molecules relies on versatile chemical tools and synthetic strategies, including the use of bifunctional linkers to connect different molecular components or to induce specific structural conformations. frontiersin.org
This compound, derived from pentanedioic acid (glutaric acid), serves as a valuable homobifunctional crosslinking agent in this context. Its five-carbon backbone provides a flexible spacer, while the two terminal azide functionalities offer reactive handles for various conjugation chemistries. The precursor, often a glutaryl ester or related derivative, is frequently used to modify peptides or link them to other molecules, thereby creating advanced peptidomimetic and neoglycopeptide structures. researchgate.netnih.gov
Detailed Research Findings
Research has demonstrated the utility of the glutaryl moiety in constructing sophisticated bioactive molecules. It can be employed to cap peptide sequences, to link peptides to carrier proteins, or to cyclize peptides, thereby conferring desirable traits for therapeutic applications.
One significant application is in the development of targeted cancer prodrugs. In an effort to create prodrugs activated by prostate-specific antigen (PSA), researchers modified peptide sequences by capping the N-terminus with a glutaryl group. researchgate.net Sequences such as glutaryl-Hyp-Ala-Ser-Chg-Gln were developed and studied. researchgate.net This modification was part of a strategy to enhance the substrate's specificity for PSA and to improve its resistance to hydrolysis by other enzymes, aiming for more selective delivery of cytotoxic agents to prostate cancer cells. researchgate.net
In the field of vaccine development, the glutaryl linker has been instrumental in the synthesis of neoglycoconjugates. nih.gov Synthetic glycans are crucial for producing well-defined carbohydrate antigens for vaccines. acs.org In one study, a synthetic trimer of a bacterial capsular polysaccharide was conjugated to the carrier proteins Keyhole Limpet Hemocyanin (KLH) and Human Serum Albumin (HSA) using a bifunctional glutaryl ester. nih.gov The resulting neoglycoconjugates successfully generated antibodies that could recognize the specific carbohydrate sequence, demonstrating the linker's effectiveness in creating immunogenic constructs. nih.gov
While direct examples using this compound are specific, the principles of using bifunctional linkers are well-established in creating cyclic peptidomimetics. symeres.com The diazide functionality allows for the formation of macrocycles by reacting with two functional groups within a linear peptide, such as the N-terminal amine and a side-chain amine. This cyclization imparts conformational rigidity, which can lead to increased receptor selectivity and improved stability against proteolysis. nih.gov
The following interactive table summarizes key research findings involving the use of glutaryl-based linkers in the synthesis of peptidomimetics and neoglycopeptides.
Table 1: Research Applications of Glutaryl Linkers in Chemical Synthesis
| Application Area | Linker/Precursor Used | Molecules Conjugated/Modified | Key Research Finding |
|---|---|---|---|
| Peptidomimetic Prodrugs | Glutaryl group | Peptide sequences (e.g., Hyp-Ala-Ser-Chg-Gln) | N-terminal capping with a glutaryl group improved substrate specificity for prostate-specific antigen (PSA), enabling targeted drug activation. researchgate.net |
| Neoglycoconjugate Vaccines | Bifunctional glutaryl ester | A synthetic carbohydrate trimer and carrier proteins (KLH and HSA) | The glutaryl linker effectively conjugated the carbohydrate antigen to proteins, inducing a specific antibody response. nih.gov |
These examples highlight the role of the pentanedioyl (glutaryl) scaffold as a versatile tool in advanced chemical synthesis. Its application enables the precise construction of modified peptides and neoglycopeptides with tailored properties, advancing the development of targeted therapeutics and vaccines.
Spectroscopic and Computational Analysis of Pentanedioyl Diazide
Spectroscopic Characterization of Reaction Intermediates (e.g., Nitrenes, Isocyanates)
The decomposition of pentanedioyl diazide is expected to proceed through highly reactive intermediates, primarily acyl nitrenes and isocyanates. nih.govorganic-chemistry.org Due to their transient nature, direct observation of these species requires specialized spectroscopic techniques, often conducted under cryogenic conditions. uq.edu.au
The primary intermediates anticipated from the stepwise decomposition of this compound are the pentanedioyl dinitrene and the subsequent rearrangement product, 1,3-diisocyanatopropane . The formation of a mononitrene intermediate, 5-azido-5-oxopentanoyl nitrene , is also a plausible step in the reaction sequence.
Infrared (IR) spectroscopy is a powerful tool for identifying these intermediates. uq.edu.au By isolating the photolysis or thermolysis products in an inert gas matrix (such as argon or nitrogen) at very low temperatures, the lifetimes of these reactive species are extended, allowing for their spectroscopic characterization. uq.edu.aursc.org
The key vibrational modes for identification include:
Acyl Nitrene (R-C(O)N): The nitrene intermediates are characterized by specific vibrational frequencies. While direct spectroscopic data for pentanedioyl dinitrene is scarce, analogies can be drawn from studies on other acyl nitrenes. For instance, carbamoylnitrenes, generated from carbamoyl (B1232498) azides, have been identified by their characteristic IR absorptions. uq.edu.au
Isocyanate (-N=C=O): The final product of the Curtius rearrangement, 1,3-diisocyanatopropane, exhibits a very strong and characteristic asymmetric stretching vibration for the isocyanate group, typically appearing in the 2250-2300 cm⁻¹ region of the IR spectrum. nih.gov Attempts to polymerize 1,3-diisocyanatopropane have noted carbonyl absorptions in the resulting polymer's IR spectrum. acs.org
Electron Paramagnetic Resonance (EPR) spectroscopy is another crucial technique, particularly for characterizing the triplet ground state of nitrene intermediates. rsc.org Studies on similar dinitrenes generated from diazides have successfully used EPR to confirm their formation and determine their magnetic parameters. rsc.org
A representative table of expected IR frequencies for the key species in the decomposition of this compound, based on data from analogous compounds, is presented below.
| Intermediate/Product | Functional Group | Expected IR Absorption (cm⁻¹) | Reference |
| Pentanedioyl dinitrene | Acyl nitrene (C(O)N) | Not directly observed; analogous carbamoylnitrenes show complex bands. | uq.edu.au |
| 1,3-Diisocyanatopropane | Isocyanate (-NCO) | ~2270 (asymmetric stretch) | nih.gov |
| Poly(1,3-diisocyanatopropane) | Carbonyl (C=O) | 1718, 1685 | acs.org |
Table 1: Expected Infrared Absorption Frequencies for Intermediates and Products of this compound Decomposition.
Quantum Chemical Calculations
Quantum chemical calculations are indispensable for complementing experimental findings, offering detailed insights into the electronic structure of transient species and the energetics of reaction pathways that are often difficult to probe experimentally. rsc.orgresearchgate.net
Electronic Structure Analysis
Density Functional Theory (DFT) and multireference methods like Complete Active Space Self-Consistent Field (CASSCF) are employed to analyze the electronic structure of the intermediates. researchgate.netnih.gov For acyl nitrenes, a key aspect is determining the nature of the ground state, which can be either a singlet or a triplet. nih.gov
Theoretical studies on analogous acyl nitrenes have shown that the ground state is often a triplet, but the singlet state can be stabilized and may be the reactive species leading to the isocyanate product. nih.gov The electronic configuration of the singlet state itself can be complex, with possibilities of closed-shell and open-shell character, necessitating the use of advanced computational methods like CASSCF to accurately describe the electronic landscape. nsf.gov For dinitrenes, such as that derived from this compound, the interaction between the two nitrene centers and the possibility of a quintet state also present interesting computational challenges. nih.gov
| Property | Computational Method | Finding for Analogous Acyl Nitrenes | Reference |
| Ground State Multiplicity | CASSCF | Often a triplet ground state is found, but the singlet state is crucial for the rearrangement. | nih.govnsf.gov |
| Singlet State Character | CASSCF/CASPT2 | Can possess both closed-shell and open-shell character, influencing reactivity. | nsf.gov |
| Electronic Transitions | TD-DFT/CASPT2 | Prediction of UV-Vis absorption bands to aid spectroscopic identification. | rsc.org |
Table 2: Summary of Findings from Electronic Structure Analysis of Acyl Nitrenes.
Reaction Pathway Elucidation (e.g., DFT, CASSCF, MS-CASPT2)
The mechanism of the Curtius rearrangement can be either a concerted process, where the loss of dinitrogen and the migration of the alkyl group occur simultaneously, or a stepwise process involving the formation of a distinct nitrene intermediate. nih.govresearchgate.net Computational methods are used to map the potential energy surface of the reaction, locating transition states and intermediates to distinguish between these pathways.
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to investigate the geometries and energies of reactants, products, intermediates, and transition states. researchgate.net Studies on the thermal Curtius rearrangement of various acyl azides have used DFT to calculate the activation barriers for both concerted and stepwise mechanisms. researchgate.net
CASSCF and MS-CASPT2: For photochemical reactions or when dealing with complex electronic structures (like open-shell singlets or excited states), single-reference methods like DFT can be inadequate. rsc.org Multireference methods such as CASSCF, often followed by a second-order perturbation theory correction (MS-CASPT2), provide a more accurate description. nih.govrsc.org These methods are crucial for studying photo-induced Curtius rearrangements, as they can accurately model the excited state potential energy surfaces and identify conical intersections that facilitate the decay from an excited state to the ground state products. rsc.orgwiley-vch.de
Calculations on similar dicarbonyl azides, such as oxalyl diazide, have shown that the conformational arrangement of the azide (B81097) groups can dictate whether the rearrangement proceeds through a concerted or stepwise pathway. researchgate.net It is plausible that for this compound, both pathways could be accessible, and computational studies are key to determining the favored route under different conditions (thermal vs. photochemical).
Molecular Dynamics Simulations
MD simulations have been successfully used to model the vapor-liquid equilibrium of various isocyanates, including diisocyanates like hexamethylene diisocyanate, which is structurally similar to 1,3-diisocyanatopropane. acs.org These simulations rely on the development of accurate force fields to describe the intermolecular interactions. nsf.gov Such studies can predict important thermodynamic properties like vapor pressure and critical points, which are valuable for industrial applications. acs.org
Furthermore, MD simulations can be employed to understand the behavior of isocyanates in solution. For instance, simulations of poly(isocyanate)s in aqueous solutions have been used to investigate their aggregation tendencies and response to temperature changes, which are crucial for the development of smart materials. mdpi.com For a small molecule like 1,3-diisocyanatopropane, MD simulations could elucidate its conformational preferences in different solvents and its interactions with other molecules, which is pertinent to understanding its reactivity in subsequent polymerization or derivatization reactions.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The primary route to pentanedioyl diazide involves the conversion of its corresponding acyl chloride, pentanedioyl dichloride, with an azide (B81097) source. wikipedia.org Traditional methods for synthesizing acyl azides often involve the reaction of acyl chlorides with sodium azide or trimethylsilyl (B98337) azide. wikipedia.org Another established route is the treatment of acylhydrazines with nitrous acid. wikipedia.orgrsc.org
Modern synthetic approaches are continuously being refined to improve safety, efficiency, and substrate scope. One such method involves the direct synthesis of acyl azides from carboxylic acids using a combination of trichloroacetonitrile, triphenylphosphine, and sodium azide, which circumvents the need for the acyl chloride intermediate. organic-chemistry.orgorganic-chemistry.org The use of cyanuric chloride as a catalyst for the synthesis of acyl azides from carboxylic acids and sodium azide also presents a mild and efficient alternative. researchgate.net
Researchers are also exploring the use of polymer-supported reagents to simplify product isolation and minimize hazards. For instance, a cross-linked poly(N-methyl-4-vinylpyridinium) azide has been used as a polymeric reagent for the efficient synthesis of acyl azides from acyl halides under heterogeneous conditions. researchgate.net
| Reagent/Method | Starting Material | Key Advantages |
| Sodium Azide/Trimethylsilyl Azide | Acyl Chloride | Established and widely used method. wikipedia.org |
| Nitrous Acid | Acylhydrazine | Alternative to the acyl chloride route. wikipedia.orgrsc.org |
| Trichloroacetonitrile/Triphenylphosphine/Sodium Azide | Carboxylic Acid | Direct, high-yielding, and avoids acyl chloride. organic-chemistry.orgorganic-chemistry.org |
| Cyanuric Chloride/Sodium Azide | Carboxylic Acid | Mild, efficient, and catalytic. researchgate.net |
| Polymer-Supported Azide | Acyl Halide | Heterogeneous conditions, easy work-up, reusable reagent. researchgate.net |
Exploration of Unconventional Reactivity Profiles
The reactivity of this compound is largely dictated by the two acyl azide functional groups. The most prominent reaction of acyl azides is the Curtius rearrangement, a thermal or photochemical decomposition that yields an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.govwikipedia.org For this compound, this would result in the formation of a diisocyanate, a valuable precursor in polymer chemistry. organic-chemistry.org The mechanism of the Curtius rearrangement is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org
Beyond the well-established Curtius rearrangement, research is delving into the broader reactivity of acyl azides. These compounds are electron-deficient due to the electron-withdrawing nature of the carbonyl group, which influences their participation in various chemical transformations. nih.gov While acyl halides are the most reactive carboxylic acid derivatives, the reactivity of acyl azides makes them useful intermediates for forming a range of nitrogen-containing compounds. qorganica.eslibretexts.orgsketchy.comlibretexts.org
The thermal decomposition of related heterocyclic compounds has been studied to understand the mechanisms of bond cleavage and rearrangement, which could provide insights into the controlled decomposition of this compound under different conditions. researchgate.netmdpi.com Similarly, studies on the photochemical decomposition of organic molecules can inform the potential for light-induced transformations of this compound. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The synthesis of acyl azides, including this compound, can be hazardous due to their potential for vigorous decomposition. akjournals.com Flow chemistry, or continuous flow processing, offers significant safety advantages for handling such energetic intermediates by minimizing reaction volumes and providing precise control over reaction parameters like temperature and time. akjournals.comrsc.org The in-situ generation and immediate consumption of acyl azides in a flow system can prevent the accumulation of dangerous quantities. rsc.orgrsc.org
Flow chemistry has been successfully employed for the synthesis and utilization of acyl azides, enabling the safe production of multigram quantities of otherwise labile intermediates. akjournals.comresearchgate.netakjournals.com This technology is particularly well-suited for the synthesis of energetic materials, where safety is paramount. europa.euvapourtec.com The integration of automated systems with flow reactors allows for high-throughput synthesis and optimization of reaction conditions, accelerating research and development. europa.euresearchgate.netwikipedia.orgsigmaaldrich.com
Key Advantages of Flow Chemistry for this compound Synthesis:
Enhanced Safety: Small reaction volumes and precise temperature control mitigate the risk of explosive decomposition. akjournals.comvapourtec.com
Improved Control: Accurate control over stoichiometry, mixing, and residence time leads to higher purity and yields. akjournals.com
Scalability: Processes developed on a lab scale can be more readily scaled up for industrial production. rsc.org
Automation: Integration with automated systems allows for unattended operation and rapid screening of reaction conditions. europa.euwikipedia.org
Advanced Material Science Applications
The bifunctional nature of this compound makes it a promising candidate for applications in material science, particularly as a cross-linking agent for polymers. Upon thermal or photochemical activation, the azide groups can decompose to form highly reactive nitrenes, which can insert into C-H bonds or react with other functional groups on polymer chains, leading to the formation of a cross-linked network. mdpi.com This process can significantly enhance the mechanical properties, thermal stability, and chemical resistance of the materials. nih.govresearchgate.net
The use of organic azides as cross-linkers is a well-established strategy in material science. mdpi.com For instance, poly(glycidyl azide) has been used as a photo-crosslinker for various polymers, demonstrating the effectiveness of azide groups in forming localized cross-links. mdpi.com Diazirine-containing polymers have also been explored for the on-demand cross-linking of unfunctionalized polymers through C-H bond insertion. nih.govresearchgate.netrsc.orgxlynxmaterials.com Given that this compound possesses two reactive sites, it could function as a molecular bridge, connecting polymer chains to create a robust three-dimensional structure. The synthesis of polymers containing acyl azide functionalities has also been reported, indicating the potential for creating novel reactive polymers. dissertationtopic.net
Bio-Inspired Chemical Transformations
Azides are recognized as important functional groups in bioorthogonal chemistry due to their ability to participate in highly selective reactions within biological systems without interfering with native biochemical processes. nih.gov The Staudinger ligation and the Huisgen cycloaddition are classic examples of bioorthogonal reactions involving azides. nih.govnih.gov While these reactions typically involve alkyl or aryl azides, the underlying principles could inspire the development of novel transformations for acyl azides like this compound.
The Curtius rearrangement of acyl azides has been extensively used in the synthesis of medicinally important agents and natural products, as it provides a reliable method for introducing amine functionalities with retention of stereochemistry. nih.govrsc.orgnih.gov This reaction is crucial for constructing complex molecules with specific biological activities. Bio-inspired syntheses, such as the preparation of glycolipids inspired by bacterial components, have utilized diazotransfer reactions to introduce azide groups, highlighting the importance of azides in mimicking biological structures. mdpi.com The reactivity of this compound could potentially be harnessed in the synthesis of novel bioactive compounds or as a tool for bioconjugation.
Q & A
Q. How can photoaffinity labeling with this compound probes map transient protein-ligand interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
